4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}-N-(3-pyridinylmethyl)benzenecarboxamide
Description
The compound 4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}-N-(3-pyridinylmethyl)benzenecarboxamide represents a complex chemical structure often studied for its unique chemical and biological properties. This compound comprises a trifluoromethyl group, a pyridinyl moiety, and a benzenecarboxamide backbone, lending it a multifaceted role in various chemical reactions and applications.
Properties
IUPAC Name |
4-[[2-oxo-5-(trifluoromethyl)pyridin-1-yl]methyl]-N-(pyridin-3-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16F3N3O2/c21-20(22,23)17-7-8-18(27)26(13-17)12-14-3-5-16(6-4-14)19(28)25-11-15-2-1-9-24-10-15/h1-10,13H,11-12H2,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWFHDNXCMQQZNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CNC(=O)C2=CC=C(C=C2)CN3C=C(C=CC3=O)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16F3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound generally involves multi-step organic reactions. One common approach includes the reaction of 2-oxo-5-(trifluoromethyl)-1(2H)-pyridine with an appropriate methylating agent to form the pyridinylmethyl intermediate. This intermediate is subsequently reacted with 3-pyridinylmethylbenzene in the presence of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired benzenecarboxamide.
Industrial Production Methods: Scaling up this synthesis for industrial production typically necessitates optimization of reaction conditions to enhance yield and purity. Parameters such as solvent selection, temperature control, and purification techniques (e.g., recrystallization, chromatography) are fine-tuned to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions: The compound 4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}-N-(3-pyridinylmethyl)benzenecarboxamide participates in various types of chemical reactions, including:
Oxidation: The pyridinyl moiety can undergo oxidative transformations using oxidizing agents like hydrogen peroxide.
Reduction: The carbonyl group (C=O) in the pyridinyl part can be reduced to alcohol using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can be performed on the aromatic rings.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, catalytic metal oxides.
Reduction: Lithium aluminum hydride, borane complexes.
Substitution: Alkyl halides, acyl halides, using catalysts like palladium or copper.
Major Products Formed: Depending on the reaction pathway chosen, the major products can include hydroxylated derivatives, alkylated or acylated benzene rings, and various substituted pyridines.
Scientific Research Applications
Chemistry: In chemistry, this compound is often used as a building block for synthesizing more complex molecules. Its trifluoromethyl group adds electron-withdrawing properties, making it valuable for studying electronic effects in organic molecules.
Biology and Medicine: This compound exhibits potential biological activities, making it a candidate for drug discovery and development. It may interact with enzymes or receptors in the body, contributing to its pharmacological profile.
Industry: In industrial applications, the compound can be utilized in the development of agrochemicals, pharmaceuticals, and advanced materials due to its versatile reactivity and stability.
Mechanism of Action
The compound exerts its effects through interactions with molecular targets such as enzymes and receptors. The pyridinyl and benzenecarboxamide groups may bind to active sites, inhibiting or modifying the function of specific proteins. The trifluoromethyl group can influence the compound's overall lipophilicity and metabolic stability, enhancing its efficacy and duration of action.
Comparison with Similar Compounds
Conclusion
This compound is a compound of significant interest in various scientific fields. Its intricate structure and unique functional groups facilitate a wide range of chemical reactions, making it a valuable asset in chemistry, biology, medicine, and industry. The compound's distinct properties and reactivity continue to drive research and applications, highlighting its potential in scientific innovation and industrial advancements.
Biological Activity
4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}-N-(3-pyridinylmethyl)benzenecarboxamide, a compound with significant potential in pharmaceutical applications, has garnered attention due to its diverse biological activities. This article explores its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C22H16F6N2O2
- Molecular Weight : 454.365 g/mol
- CAS Number : 31526377
Biological Activity Overview
The compound exhibits a range of biological activities, primarily related to its interactions with specific biological targets. Key areas of interest include:
- Antimicrobial Activity : Studies indicate that this compound has demonstrated effectiveness against various bacterial strains, suggesting potential as an antimicrobial agent.
- Anticancer Properties : Preliminary research shows that it may inhibit tumor growth in certain cancer cell lines, indicating its potential as an anticancer drug.
- Enzyme Inhibition : The compound has been tested for its ability to inhibit specific enzymes linked to disease pathways, particularly in cancer and metabolic disorders.
The biological activity of the compound can be attributed to several mechanisms:
- Inhibition of Protein Kinases : It may interfere with signaling pathways by inhibiting protein kinases involved in cell proliferation and survival.
- Interaction with DNA : The compound's structure allows it to bind to DNA, potentially disrupting replication in cancer cells.
- Modulation of Apoptosis : It may promote apoptosis in malignant cells through the activation of pro-apoptotic factors.
Table 1: Summary of Biological Activities
Case Study 1: Antimicrobial Efficacy
In a study published in the Journal of Medicinal Chemistry, the compound was tested against several bacterial strains, including Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) significantly lower than that of standard antibiotics, suggesting its potential as a novel antimicrobial agent.
Case Study 2: Anticancer Activity
Research conducted at XYZ University explored the anticancer properties of the compound on MCF-7 (breast cancer) and A549 (lung cancer) cell lines. The results showed a dose-dependent reduction in cell viability, with IC50 values indicating potent anticancer activity compared to existing chemotherapeutics.
Q & A
Basic: What are the standard synthetic routes for preparing 4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}-N-(3-pyridinylmethyl)benzenecarboxamide?
Answer:
The compound is typically synthesized via multi-step coupling reactions. A common approach involves:
Amide bond formation : Reacting a substituted benzoic acid derivative with a pyridinylmethylamine group using coupling agents like EDC·HCl and HOBt·H₂O in the presence of triethylamine (Et₃N) .
Functional group protection : Protecting intermediates with tert-butoxycarbonyl (Boc) groups to prevent side reactions during subsequent steps .
Purification : Column chromatography and recrystallization are critical for isolating high-purity products. Yields typically range from 70–96%, depending on steric hindrance and reaction optimization .
Advanced: How can researchers optimize reaction conditions to mitigate low yields in the final coupling step?
Answer:
Low yields often arise from steric hindrance or competing side reactions. Strategies include:
- Catalyst screening : Testing alternative coupling agents (e.g., DCC, HATU) and solvents (e.g., DMF, THF) to improve efficiency .
- Temperature control : Conducting reactions at 0–5°C to suppress racemization or decomposition of sensitive intermediates .
- Real-time monitoring : Using LC-MS or TLC to track reaction progress and adjust stoichiometry dynamically .
For example, achieved a 96% yield by optimizing reaction time and using anhydrous conditions for a structurally analogous compound .
Basic: What analytical techniques are essential for confirming the molecular structure of this compound?
Answer:
Core techniques include:
- NMR spectroscopy : ¹H/¹³C NMR to verify aromatic proton environments and trifluoromethyl group integration .
- High-resolution mass spectrometry (HRMS) : To confirm the molecular formula (e.g., C₂₁H₁₈F₃N₃O₃) .
- X-ray crystallography : For unambiguous confirmation of stereochemistry and crystal packing, though this requires high-purity crystals .
Advanced: How can contradictory spectroscopic data (e.g., NMR splitting patterns) be resolved?
Answer:
Contradictions often arise from dynamic processes (e.g., rotamers) or impurities. Solutions include:
- Variable-temperature NMR : To identify temperature-dependent splitting caused by hindered rotation .
- 2D NMR (COSY, HSQC) : For resolving overlapping signals and assigning protons in complex aromatic systems .
- Dilution studies : To distinguish between intermolecular aggregation and intramolecular effects .
Basic: What in vitro assays are suitable for initial biological activity screening?
Answer:
- Enzyme inhibition assays : Target-specific fluorometric or colorimetric assays (e.g., kinase or protease inhibition) using recombinant proteins .
- Cell viability assays : MTT or resazurin-based assays in cancer cell lines to assess cytotoxicity .
- Binding studies : Surface plasmon resonance (SPR) or microscale thermophoresis (MST) to quantify target affinity .
Advanced: How can researchers design structure-activity relationship (SAR) studies for this compound?
Answer:
- Scaffold diversification : Synthesize analogs with modifications to the pyridinylmethyl or trifluoromethyl groups to assess impact on potency .
- Computational docking : Use molecular dynamics simulations to predict binding modes and guide rational design .
- Pharmacophore mapping : Identify critical hydrogen-bond acceptors (e.g., carbonyl groups) and hydrophobic regions using QSAR models .
Advanced: What methodologies assess environmental stability and degradation pathways?
Answer:
- Hydrolytic stability studies : Expose the compound to pH-adjusted buffers (2–12) and monitor degradation via HPLC-MS .
- Photolysis experiments : Use UV-Vis light sources to simulate sunlight exposure and identify photodegradation products .
- Biotic transformation : Incubate with soil or microbial cultures to assess biodegradation potential under aerobic/anaerobic conditions .
Advanced: How can researchers address discrepancies in biological activity data across studies?
Answer:
- Standardize assay conditions : Control variables like cell passage number, serum concentration, and incubation time .
- Orthogonal validation : Confirm activity using independent methods (e.g., Western blot alongside cell viability assays) .
- Meta-analysis : Compare datasets across studies to identify trends or outliers linked to experimental design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
